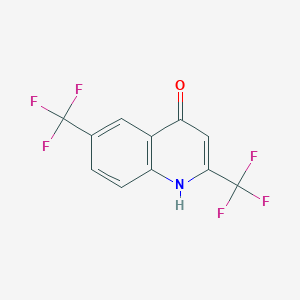

![molecular formula C7H6N2O3S B1301136 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸 CAS No. 32084-55-2](/img/structure/B1301136.png)

5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives can be achieved through different methods. For instance, the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes can produce oxazolidines and thiazolidines, which upon dehydrogenation yield oxazoles and thiazoles . Another approach involves the reaction of 6-amino-1,3-dialkyluracils with Appel's salt to prepare isothiazolopyrimidines . A catalyst-free, one-pot reaction under ultrasound irradiation has been developed for the synthesis of thiadiazolopyrimidine derivatives . Additionally, the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid and benzaldehyde can lead to thiazolopyrimidine derivatives .

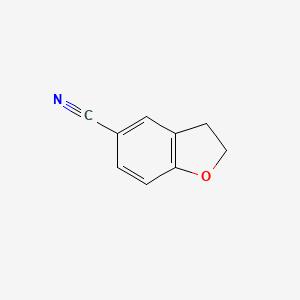

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the spatial structure of these compounds, revealing that the thiazolopyrimidine and naphthalene systems can be essentially coplanar in some derivatives . The identification of these compounds has also been supported by IR and NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine . They can also react with cyclic secondary amines to produce cine-substituted products . Exchange reactions under physiological conditions have been investigated, providing insights into the stability of these compounds . The synthesis of carbohydrazin derivatives of thiadiazolopyrimidine has been described, which exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. The coplanarity of the thiazolopyrimidine system with other aromatic systems can affect the compound's crystallinity and stability . The antimicrobial activity of these compounds suggests that they have significant interactions with biological molecules, which is an important aspect of their chemical properties . The stability and exchange reactions of these compounds under physiological conditions are crucial for their potential therapeutic applications .

科学研究应用

光学传感器开发

嘧啶衍生物,包括类似于“5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-羧酸”的结构,在光学传感器的合成中具有重要意义。它们形成配位和氢键的能力使其适用于用作传感探针。研究已经证明了由于这些特性,它们在生物和药用领域具有广泛的应用(Jindal & Kaur, 2021)。

复杂有机分子的合成

研究已经概述了从像巴比妥酸和硫代巴比妥酸这样的化合物开始合成各种嘧啶衍生物,突出了这些合成分子的生物学意义和治疗重要性。这些努力为以合成有用产率合成嘧啶衍生物开辟了新的途径(Nandha kumar et al., 2001)。

核酸碱的互变异构

研究嘌呤和嘧啶碱的互变平衡,包括由于与不同环境的相互作用而产生的变化,对于理解分子水平上的生物过程至关重要。研究重点是这些相互作用如何影响醛基和羟基互变异构形式的稳定性,对DNA和RNA的结构和功能具有影响(Person et al., 1989)。

光电材料

正在研究喹唑啉和嘧啶的应用于光电材料。将这些结构纳入π-扩展共轭系统对于为有机发光二极管(OLEDs)、光电转换元件和图像传感器创造新材料是有价值的。它们的电致发光特性以及在高效红色磷光OLEDs中的潜在应用特别引人关注(Lipunova et al., 2018)。

属性

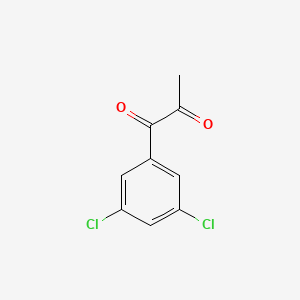

IUPAC Name |

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTBEMJFYFIVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365203 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

32084-55-2 |

Source

|

| Record name | 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32084-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)